![molecular formula C13H19ClN2O2S B2797482 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide CAS No. 321718-12-1](/img/structure/B2797482.png)

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound with the CAS Number: 321718-12-1 . It has a molecular weight of 302.82 and its IUPAC name is 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide . The compound is solid in physical form .

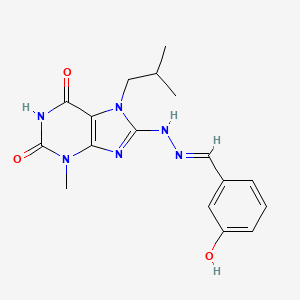

Molecular Structure Analysis

The InChI code for 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is 1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a melting point range of 52 - 54 degrees Celsius . It is solid in physical form .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Cancer Therapy

A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives and investigated their binding affinity and selectivity against human carbonic anhydrases, particularly focusing on cancer-related isozymes. These compounds exhibited low nanomolar affinity against carbonic anhydrase IX, suggesting potential for development as cancer therapeutics due to their high selectivity for particular isozymes Balandis et al., 2020.

Antimicrobial and Anticancer Activity

Vaškevičienė et al. (2019) explored benzenesulfonamides bearing methyl groups and pyrrolidinone moieties as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated increased binding affinity, especially towards CA VII and CA XIII, indicating their potential use in developing inhibitors with higher selectivity for treating related diseases Vaškevičienė et al., 2019.

Antifungal and Anti-HIV Activities

Brzozowski (1998) synthesized a series of chloro-mercapto-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides and found them to exhibit moderate to fairly high anti-HIV activity and moderate anticancer activity, highlighting their potential as candidate compounds for drug development Brzozowski, 1998.

Oxidation Protocol for Organic Synthesis

Palav et al. (2021) identified N-chloro-N-(phenylsulfonyl)benzenesulfonamide as a mild and selective oxidant for primary and secondary alcohols and their ethers, demonstrating its utility in organic synthesis for achieving selective oxidation over chlorination Palav et al., 2021.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with the compound are H302, H312, and H332 . These represent harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in the tumor cells, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide-bicarbonate equilibrium within the tumor cells . This disruption can lead to changes in the intracellular pH, which can affect various downstream biochemical pathways involved in cell proliferation and survival .

Pharmacokinetics

The compound’s molecular weight of302.82 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of CA IX by 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in tumor cell proliferation and survival . This can result in the reduction of tumor size and potentially improve the prognosis of cancer patients .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. For instance, the compound’s melting point is between 52 - 54°C , suggesting that it is stable at physiological temperatures . .

Propiedades

IUPAC Name |

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFBDKLJKXNQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)